A-966492

Vue d'ensemble

Description

A-966492 est un inhibiteur novateur et puissant de la poly(ADP-ribose) polymérase 1 et de la poly(ADP-ribose) polymérase 2, avec des constantes d'inhibition de 1 nanomolaire et 1,5 nanomolaire, respectivement . Ce composé est classé structurellement comme un analogue de la benzimidazole et a montré un potentiel significatif dans les études précliniques pour améliorer l'efficacité des agents chimiothérapeutiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de A-966492 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde et l'éthanol, avec des températures de réaction allant de la température ambiante aux conditions de reflux .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et la capacité d'adaptation du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : A-966492 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur le noyau de benzimidazole.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le peroxyde d'hydrogène et le permanganate de potassium sont utilisés.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont utilisés en conditions basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de benzimidazole substitués, qui peuvent être ensuite caractérisés et utilisés pour différentes applications .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé d'outil pour étudier l'inhibition des enzymes poly(ADP-ribose) polymérases.

Biologie : Étudié pour son rôle dans les mécanismes de réparation de l'ADN et la réponse cellulaire aux dommages de l'ADN.

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'activité des enzymes poly(ADP-ribose) polymérase 1 et poly(ADP-ribose) polymérase 2. Ces enzymes jouent un rôle crucial dans la réparation des cassures monocatenaires de l'ADN. En inhibant ces enzymes, this compound empêche la réparation des dommages de l'ADN, conduisant à l'accumulation de cassures de l'ADN et finalement à la mort cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses, qui ont un taux plus élevé de dommages et de réparation de l'ADN .

Composés similaires :

Véliparib : Un autre inhibiteur puissant de la poly(ADP-ribose) polymérase 1 et de la poly(ADP-ribose) polymérase 2 avec un mécanisme d'action similaire.

Unicité de this compound : this compound est unique en raison de sa forte puissance et de sa sélectivité pour la poly(ADP-ribose) polymérase 1 et la poly(ADP-ribose) polymérase 2. Il présente également une excellente biodisponibilité et la capacité de franchir la barrière hémato-encéphalique, ce qui en fait un candidat prometteur pour le traitement des tumeurs cérébrales .

Applications De Recherche Scientifique

A-966492 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound for studying the inhibition of poly(ADP-ribose) polymerase enzymes.

Biology: Investigated for its role in DNA repair mechanisms and cellular response to DNA damage.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mécanisme D'action

A-966492 exerts its effects by inhibiting the activity of poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2 enzymes. These enzymes play a crucial role in the repair of single-strand DNA breaks. By inhibiting these enzymes, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells, which have a higher rate of DNA damage and repair .

Comparaison Avec Des Composés Similaires

Veliparib: Another potent inhibitor of poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2 with a similar mechanism of action.

Uniqueness of A-966492: this compound is unique due to its high potency and selectivity for poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2. It also exhibits excellent bioavailability and the ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors .

Activité Biologique

A-966492 is a potent and selective inhibitor of the poly(ADP-ribose) polymerases (PARP) 1 and 2, which are critical enzymes involved in DNA repair mechanisms. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and virology.

This compound inhibits PARP1 and PARP2 with dissociation constants (Ki) of 1 nM and 1.5 nM, respectively, demonstrating its high potency . By inhibiting these enzymes, this compound disrupts the cellular DNA repair processes, leading to the accumulation of DNA damage, which is particularly effective in cancer cells that rely on PARP for survival following DNA-damaging therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising characteristics:

- Oral Bioavailability : Ranges from 34% to 72%.

- Half-Life : Approximately 1.7 to 1.9 hours.

- Blood-Brain Barrier Penetration : this compound is capable of crossing the blood-brain barrier, making it a candidate for treating central nervous system malignancies .

In Vitro Activity

In vitro studies indicate that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it has shown efficacy in enhancing the effects of chemotherapeutic agents like temozolomide (TMZ) and carboplatin in models such as BRCA1-deficient breast carcinoma . Additionally, it has been tested against viral infections where inhibition of PARP1 dampened pseudorabies virus (PRV) replication in cell cultures .

In Vivo Efficacy

This compound has demonstrated effectiveness in several animal models:

- Murine B16F10 Melanoma Model : Exhibited significant tumor growth inhibition.

- BRCA1-deficient MX-1 Breast Carcinoma Model : Enhanced therapeutic outcomes when combined with conventional chemotherapy .

Combination Therapies

Recent studies have explored the synergistic effects of this compound when used in combination with other drugs:

- Topotecan : A study showed that combining this compound with topotecan resulted in increased radiosensitivity in glioblastoma cells, enhancing the lethality of radiation therapy. The sensitizer enhancement ratio (SER) was reported to be as high as 1.53 when both drugs were administered alongside radiation therapy .

Case Study: Glioblastoma Treatment

In a preclinical study involving U87MG glioblastoma spheroids, this compound was combined with topotecan and radiation. The results indicated that this combination led to a significant increase in double-strand DNA breaks, as measured by γ-H2AX expression. The combination therapy resulted in a higher rate of cell death compared to monotherapies .

| Treatment Combination | SER 50 | γ-H2AX Expression |

|---|---|---|

| This compound + Topotecan + Radiation | 1.53 | Increased |

| Topotecan Alone | 1.16 | Moderate |

| This compound Alone | Not applicable | Low |

Propriétés

IUPAC Name |

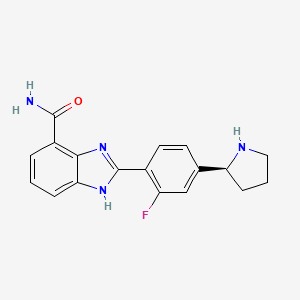

2-[2-fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl]-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c19-13-9-10(14-5-2-8-21-14)6-7-11(13)18-22-15-4-1-3-12(17(20)24)16(15)23-18/h1,3-4,6-7,9,14,21H,2,5,8H2,(H2,20,24)(H,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIVQGOUBLVTCB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586581 | |

| Record name | 2-{2-Fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl}-1H-benzimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934162-61-5 | |

| Record name | 2-{2-Fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl}-1H-benzimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: A-966492 is a potent inhibitor of poly(ADP-ribose) polymerases (PARPs), specifically targeting PARP1 and PARP2. [, ] These enzymes play a critical role in DNA repair, particularly single-strand break repair. By inhibiting PARP activity, this compound hinders DNA repair processes. [, , ]

A: Cancer cells with BRCA1 or BRCA2 mutations are deficient in homologous recombination (HR), a crucial DNA repair pathway. [, ] Inhibiting PARP with this compound in these cells leads to the accumulation of DNA damage, ultimately causing cell death. This phenomenon is known as synthetic lethality. [, , ]

A: Research suggests that this compound demonstrates intermediate selectivity for PARP1 and PARP2 compared to veliparib and niraparib. [] Veliparib exhibits the highest selectivity for PARP1 and PARP2, while niraparib displays lower selectivity than this compound. []

A: this compound's ability to cross the blood-brain barrier is particularly significant for treating brain tumors like glioblastoma. [] This property allows it to reach tumor cells within the central nervous system, making it a potential candidate for targeted therapies against brain cancers. [, ]

A: this compound acts as a radiosensitizer, meaning it enhances the effectiveness of radiotherapy. [, ] When combined with radiotherapy, this compound further inhibits DNA repair mechanisms, leading to greater tumor cell death and improved treatment outcomes. [, ]

A: this compound has shown synergistic effects with temozolomide (TMZ) in preclinical models of diffuse midline glioma (DMG), a type of brain tumor. [] The combination was found to enhance TMZ-induced cytotoxicity and apoptosis in DMG cells, suggesting potential therapeutic benefits. []

ANone: While this compound has primarily been studied in the context of cancer, PARP inhibitors, in general, are being investigated for other applications. These include inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders, where PARP overactivation is implicated.

A: Much of the research on this compound is preclinical, meaning it has been conducted in cells and animal models. [, ] While these studies provide valuable insights, further research is necessary to determine its safety and efficacy in human patients. Clinical trials are crucial to assess its therapeutic potential fully.

ANone: Future research on this compound should focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.